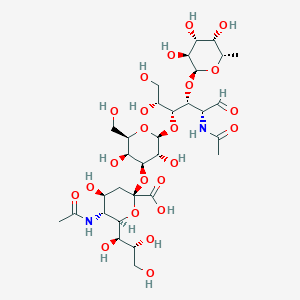

Sialyl-Lewis X

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

DAPH kann durch die direkte katalytische Oxidation von o-Phenylendiamin mit einem Eisen(III)-Komplex, speziell [Fe(1,10-Phenanthrolin)2Cl2]NO3, in Ethanol unter aeroben Bedingungen synthetisiert werden . Die Reaktion umfasst die folgenden Schritte:

- o-Phenylendiamin in Ethanol lösen.

- Den Eisen(III)-Komplex zur Lösung hinzufügen.

- Die Reaktion unter aeroben Bedingungen ablaufen lassen.

- Das Produkt durch Kristallisation isolieren.

Die Kristallstruktur und die molekulare Komplexität von DAPH werden mit verschiedenen spektroskopischen Methoden und Einkristall-Röntgenstrukturanalyse bestätigt .

Wissenschaftliche Forschungsanwendungen

DAPH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: DAPH wird als Baustein für die Synthese anderer Phenazinderivate verwendet.

Biologie: DAPH zeigt antibakterielle Eigenschaften gegen klinische Bakterien wie Streptococcus pneumoniae und Escherichia coli.

Industrie: Die antibakteriellen Eigenschaften von DAPH machen es zu einem Kandidaten für die Verwendung in Desinfektionsmitteln und Konservierungsstoffen.

Wirkmechanismus

DAPH übt seine Wirkungen durch mehrere Mechanismen aus:

Hemmung von Enzymen: DAPH kann Enzyme wie BACE1 hemmen, das an der Bildung von Amyloid-beta-Plaques bei der Alzheimer-Krankheit beteiligt ist.

Antioxidative Aktivität: DAPH aktiviert den Nrf2/HO-1-Signalweg, der zur Reduzierung von oxidativem Stress und Entzündungen beiträgt.

Antibakterielle Aktivität: DAPH stört die Zellmembranen von Bakterien, was zum Zelltod führt.

Biochemische Analyse

Biochemical Properties

Sialyl-Lewis X is involved in several biochemical reactions, primarily through its interactions with selectins, a family of cell adhesion molecules. It serves as a ligand for E-selectin, P-selectin, and L-selectin, facilitating the adhesion of leukocytes to endothelial cells during the inflammatory response . This interaction is mediated by the binding of this compound to the lectin domain of selectins, which is crucial for the rolling and tethering of leukocytes on the vascular endothelium . Additionally, this compound interacts with various glycosyltransferases and sialyltransferases, which are responsible for its biosynthesis and modification .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In immune cells, it plays a pivotal role in the trafficking and homing of leukocytes to sites of inflammation . The binding of this compound to selectins triggers intracellular signaling pathways that enhance the expression of adhesion molecules and cytokines, promoting the inflammatory response . In cancer cells, overexpression of this compound is associated with increased metastatic potential, as it facilitates the adhesion and extravasation of tumor cells into distant tissues .

Molecular Mechanism

The molecular mechanism of this compound involves its specific binding interactions with selectins and other biomolecules. The tetrasaccharide structure of this compound allows it to fit into the binding pocket of selectins, forming multiple hydrogen bonds and van der Waals interactions . This binding induces conformational changes in the selectin molecules, enhancing their affinity for leukocytes and tumor cells . Additionally, this compound can modulate the activity of glycosyltransferases and sialyltransferases, influencing the glycosylation patterns of other glycoproteins and glycolipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can be affected by enzymatic degradation and chemical modifications . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on leukocyte adhesion and tumor cell metastasis, highlighting its potential as a therapeutic target .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low doses of this compound have been shown to enhance leukocyte adhesion and migration, while high doses can lead to adverse effects such as excessive inflammation and tissue damage . In cancer models, varying doses of this compound have been used to study its impact on tumor growth and metastasis, with higher doses generally correlating with increased metastatic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to glycosylation and sialylation. It is synthesized by the sequential action of glycosyltransferases and sialyltransferases, which add specific sugar residues to the growing oligosaccharide chain . This compound can also influence metabolic flux and metabolite levels by modulating the activity of these enzymes and altering the glycosylation patterns of other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is primarily localized on the cell surface, where it can interact with selectins and other cell adhesion molecules . The distribution of this compound can be influenced by its biosynthesis and degradation, as well as by the presence of other glycoproteins and glycolipids that share similar glycosylation patterns .

Subcellular Localization

This compound is predominantly localized on the plasma membrane, where it plays a key role in cell-cell interactions and signaling . It can also be found in the Golgi apparatus, where it is synthesized and modified by glycosyltransferases and sialyltransferases . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments and organelles .

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für DAPH nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelauswahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

DAPH durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: DAPH kann oxidiert werden, um verschiedene Phenazinderivate zu bilden.

Reduktion: Reduktionsreaktionen können DAPH in seine reduzierten Formen umwandeln, die unterschiedliche biologische Aktivitäten aufweisen können.

Substitution: DAPH kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Phenazinring durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von DAPH verschiedene Phenazinderivate mit potenziellen biologischen Aktivitäten liefern .

Wirkmechanismus

DAPH exerts its effects through several mechanisms:

Inhibition of Enzymes: DAPH can inhibit enzymes such as BACE1, which is involved in the formation of amyloid-beta plaques in Alzheimer’s disease.

Antioxidant Activity: DAPH activates the Nrf2/HO-1 pathway, which helps reduce oxidative stress and inflammation.

Antibacterial Activity: DAPH disrupts bacterial cell membranes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

DAPH kann mit anderen Phenazinderivaten verglichen werden, wie zum Beispiel:

Phenazin-1-carbonsäure: Bekannt für seine antifungalen Eigenschaften.

Pyocyanin: Zeigt antibakterielle und zytotoxische Aktivitäten.

Phenazin-1,6-dicarbonsäure: Wird bei der Synthese verschiedener organischer Verbindungen verwendet.

Einzigartigkeit

DAPH ist aufgrund seiner dualen antibakteriellen und antiviralen Aktivitäten sowie seiner potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen einzigartig . Seine Fähigkeit, die Bildung von Amyloid-beta-Fibrillen zu hemmen, unterscheidet es von anderen Phenazinderivaten.

Biologische Aktivität

Sialyl-Lewis X (sLeX) is a carbohydrate antigen that plays a critical role in various biological processes, particularly in cell adhesion, immune response, and cancer metastasis. This article explores the biological activity of sLeX, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a glycan structure characterized by the presence of sialic acid, fucose, and N-acetylglucosamine. It is primarily expressed on glycoproteins and glycolipids on cell surfaces and is recognized for its involvement in mediating interactions between cells and selectins during inflammatory responses.

Biological Functions

1. Cell Adhesion and Inflammation

- sLeX serves as a ligand for selectins (E-selectin, P-selectin, and L-selectin), which are critical for leukocyte rolling and adhesion during inflammation. This interaction facilitates the migration of immune cells to sites of injury or infection .

- Studies have shown that sLeX is essential for lymphocyte homing to peripheral lymph nodes. Mice deficient in fucosyltransferases that synthesize sLeX exhibit significantly impaired lymphocyte trafficking .

2. Cancer Metastasis

- High expression levels of sLeX have been correlated with aggressive cancer phenotypes. It is often found on the surface of malignant cells, promoting their ability to extravasate from blood vessels and invade surrounding tissues .

- In colon cancer, the expression of sLeX is regulated by fucosyltransferases and has been linked to poor prognosis. The competition between the expression of sLeX and other antigens like Sd(a) highlights its significance in tumor biology .

3. Fertilization and Development

- Research indicates that sLeX is involved in sperm-egg binding, particularly during fertilization. It has been identified as a critical component on the zona pellucida glycoproteins .

- In trophoblasts, increased expression of sLeX enhances adhesion to uterine epithelial cells, suggesting its role in embryo implantation .

Case Studies

- Cancer Prognosis

- Lymphocyte Homing

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQPKDLYOBZWBT-NYLDSJSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913167 | |

| Record name | 3′-Sialyl-Lewis X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sialyl-Lewis X | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98603-84-0 | |

| Record name | Sialyl-Lewis X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98603-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sialyl lewis X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098603840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3′-Sialyl-Lewis X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIALYL LEWIS X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PS35WG8U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sialyl-Lewis X | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.